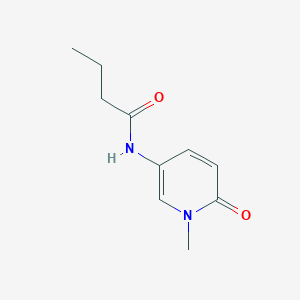

N-(1-methyl-6-oxopyridin-3-yl)butanamide

Description

N-(1-methyl-6-oxopyridin-3-yl)butanamide is a synthetic organic compound characterized by a pyridinone core (6-oxopyridin-3-yl) substituted with a methyl group at position 1 and a butanamide chain at position 2. The pyridinone ring system is known for its electron-deficient aromaticity, which facilitates hydrogen bonding and π-π interactions, making it a common pharmacophore in medicinal chemistry. The butanamide moiety enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

N-(1-methyl-6-oxopyridin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-4-9(13)11-8-5-6-10(14)12(2)7-8/h5-7H,3-4H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYGHJZHBWDSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CN(C(=O)C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-methyl-6-oxopyridin-3-yl)butanamide with three classes of butanamide derivatives: tubulin inhibitors, stereoisomeric analogs, and CTPS1 inhibitors. Structural variations critically influence target specificity and activity.

Tubulin Inhibitors (Butanamide Derivatives with Ethynyl-Quinolyl Substituents)

lists butanamide-based tubulin inhibitors (e.g., D.1.8–D.1.15), which feature ethynyl-quinolyloxy substituents and variable alkyl/fluoroalkyl groups. Key differences include:

- Core Structure: The target compound uses a pyridinone ring, whereas D.1.8–D.1.15 incorporate quinoline or pyrimidine cores. The pyridinone’s electron-deficient nature may alter binding interactions compared to quinolyl systems.

- Substituents: D.1.8–D.1.15 include sulfur (e.g., methylsulfanyl in D.1.9) or methoxy groups, which enhance lipophilicity and tubulin-binding affinity.

Table 1: Structural Comparison with Tubulin-Targeting Butanamides

Stereoisomeric Butanamide Derivatives (Pharmacopeial Forum)

describes stereoisomers (compounds m, n, o) with complex stereochemistry and bulky substituents (e.g., diphenylhexane, dimethylphenoxy). These compounds highlight:

- Functional Groups: Hydroxyl and dimethylphenoxy groups in compounds m–o improve hydrogen bonding but increase molecular weight (~600 Da vs. ~220 Da for the target compound), likely affecting membrane permeability .

Table 2: Comparison with Stereoisomeric Butanamides

| Compound | Molecular Weight | Stereochemistry | Functional Groups |

|---|---|---|---|

| This compound | ~220 Da | None | Pyridinone, butanamide |

| Compound m (Pharmacopeial) | ~600 Da | 2S,4S,5S | Hydroxy, diphenyl, dimethylphenoxy |

CTPS1 Inhibitors (Chloropyridinyl-Sulfonamido Derivatives)

discloses N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives. These compounds target CTPS1 (cytidine triphosphate synthase 1), a key enzyme in nucleotide synthesis. Key contrasts include:

- Substituents: The CTPS1 inhibitors feature chloropyridinyl and sulfonamido groups, which are absent in the target compound.

- Biological Target: The pyridinone core in the target compound may favor interactions with enzymes like kinases or dehydrogenases rather than CTPS1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.